2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClF2N2 It is characterized by the presence of a difluorocyclobutyl group attached to an acetonitrile moiety, with an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the cyclization of a suitable precursor, often involving fluorination reactions.
Attachment of the Acetonitrile Moiety: The difluorocyclobutyl group is then reacted with an acetonitrile derivative under controlled conditions to form the desired compound.
Introduction of the Amino Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance binding affinity to certain enzymes or receptors, while the amino and nitrile groups can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- 2-Amino-2-(3,3-difluorocyclobutyl)ethanol hydrochloride
Comparison:
- Structural Differences: While similar in having the difluorocyclobutyl group, these compounds differ in the functional groups attached to the alpha position.
- Unique Features: 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C6H9ClF2N2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5H,1-2,10H2;1H |
InChI Key |
KHHSKCARNRUUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.